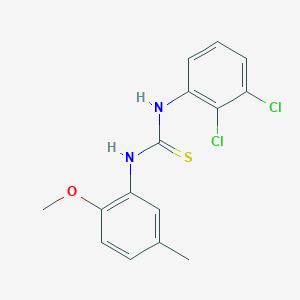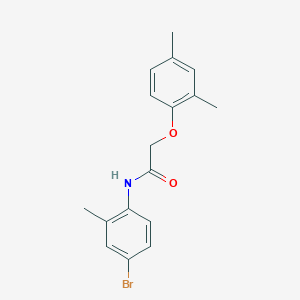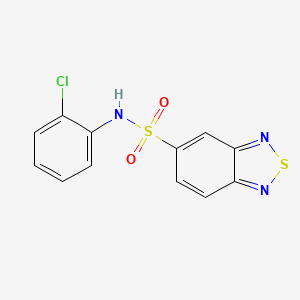![molecular formula C20H24N2O3 B5842388 N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound characterized by its complex molecular structure
Mécanisme D'action
Target of Action
The primary target of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is the HIV-I protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins. Inhibiting this enzyme prevents the maturation of the virus, thus halting its replication.
Mode of Action
N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide acts as a competitive inhibitor of the HIV-I protease . It mimics the natural substrate of the enzyme, binding to its active site and preventing the normal substrate from doing so. This results in the inhibition of the enzyme’s activity, thereby blocking the cleavage of the viral polyprotein and the subsequent maturation of the virus.
Pharmacokinetics
The pharmacokinetic properties of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide are significantly improved when used in combination with ritonavir . Ritonavir inhibits the P450 isoenzyme CYP3A4 and the human liver microsomal metabolism of the compound, thereby amplifying its plasma levels . The compound has a high protein binding rate of 98-99% , and its biological half-life ranges from 5-6 to 12-17 hours .
Result of Action
The result of the action of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a significant reduction in the plasma HIV RNA level and an increase in the CD4+ T-cell counts in AIDS patients . This leads to a slowdown in the progression of the disease and an improvement in the patient’s immune function.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
Uniqueness
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-7-19(23)21-16-8-5-6-9-17(16)22-20(24)13-25-18-11-10-14(2)12-15(18)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCAMKXOJMGPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5842315.png)
![1-(3-chlorophenyl)-4-[1-(furan-2-carbonyl)piperidine-4-carbonyl]piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)
![N-[(4-chlorophenyl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5842340.png)

![1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)
![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)


![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
![N-(4-FLUOROPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5842389.png)
